3-Methoxy-2-(methoxymethyl)acrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

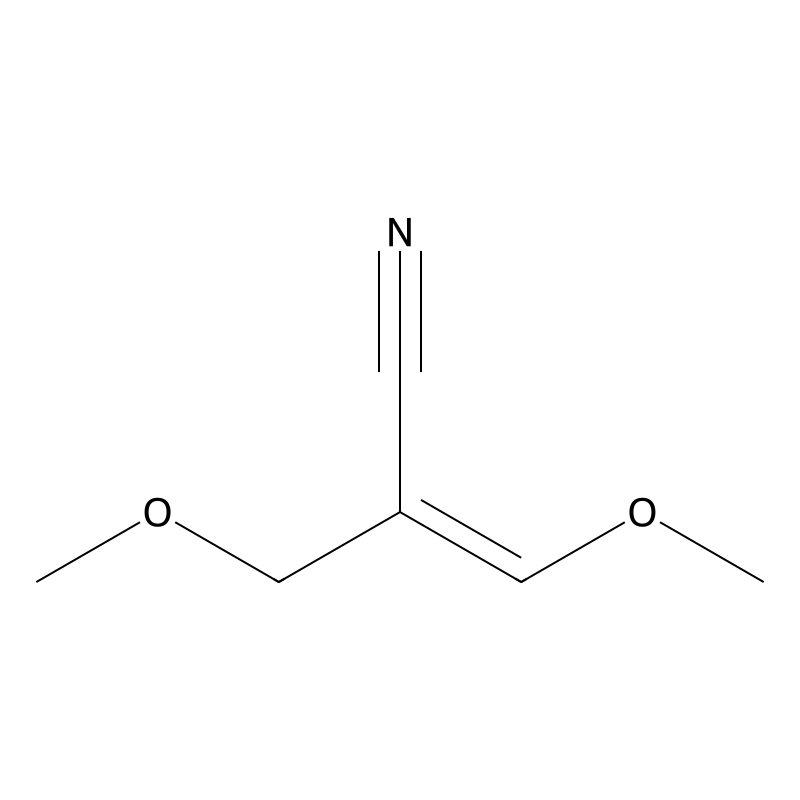

3-Methoxy-2-(methoxymethyl)acrylonitrile is an organic compound characterized by the presence of both methoxy and nitrile functional groups. Its chemical structure can be represented as follows:

- Chemical Formula: C₇H₉NO₂

- CAS Number: 110-67-8

This compound is a derivative of acrylonitrile, which is known for its applications in producing fibers, plastics, and various chemical intermediates. The introduction of methoxy groups enhances the compound's reactivity and solubility, making it suitable for various synthetic applications.

- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of amines or other derivatives.

- Polymerization: This compound can also act as a monomer in polymerization reactions, forming copolymers with other vinyl compounds.

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

The synthesis of 3-Methoxy-2-(methoxymethyl)acrylonitrile can be achieved through various methods:

- Direct Addition Reaction:

- Catalytic Methods:

- Methylation Reactions:

3-Methoxy-2-(methoxymethyl)acrylonitrile has several potential applications:

- Chemical Intermediates: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.

- Polymer Production: The compound can be utilized in the production of specialty polymers with enhanced properties.

- Solvent and Extractant: Due to its solubility characteristics, it may find use as a solvent in organic reactions or as an extractant in separation processes.

Interaction studies are crucial for understanding how 3-Methoxy-2-(methoxymethyl)acrylonitrile behaves in biological systems. Research into similar compounds suggests that:

- Reactivity with Biological Molecules: Compounds with methoxy and nitrile groups often interact with proteins and nucleic acids, potentially leading to modifications that could affect biological pathways.

- Toxicity Assessments: Evaluating the toxicity of this compound is essential, especially if it is intended for use in pharmaceuticals or agricultural applications.

When comparing 3-Methoxy-2-(methoxymethyl)acrylonitrile with similar compounds, several noteworthy analogs include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxypropionitrile | Contains a propionitrile group | Used primarily as a solvent and intermediate |

| 3-Methoxypropionic acid | Carboxylic acid derivative | Exhibits different reactivity due to acid group |

| Methacrylonitrile | Contains a methacrylate structure | More commonly used in polymer applications |

Uniqueness

3-Methoxy-2-(methoxymethyl)acrylonitrile is unique due to its dual methoxy substitution which enhances both its solubility and reactivity compared to other nitriles. This characteristic may lead to novel applications in organic synthesis not achievable with simpler analogs.